Des-Arg Analog of NPTX-9 for Glutamate Receptor SAR
NPTX-11 is the des-arginine analog of NPTX-9, differing solely by the absence of the C-terminal arginine residue. NPTX-9 (C30H49N11O5) contains an Arg at its C-terminus, whereas NPTX-11 (C24H37N7O4) terminates with ornithine . This structural relationship was confirmed through total synthesis, wherein NPTX-11 was prepared using the identical azide intermediate strategy as NPTX-9, with identity verified by HPLC, FAB-MS, and NMR against the natural isolate [1]. The C-terminal arginine is a critical pharmacophoric element: in the related NSTX-3 SAR study, des-Arg-NSTX-3 retained minimum blocking activity, with the positive charge of the arginine moiety identified as the most important determinant of activity at the crustacean neuromuscular synapse [2]. For SAR campaigns, NPTX-11 thus serves as the essential negative-control compound for isolating the contribution of the terminal guanidinium group to receptor blockade.
| Evidence Dimension | C-terminal residue composition / molecular structure |
|---|---|
| Target Compound Data | NPTX-11: C24H37N7O4 (MW ~487.6 Da); C-terminus = ornithine; no arginine residue |
| Comparator Or Baseline | NPTX-9: C30H49N11O5 (MW ~643.8 Da); C-terminus = arginine; contains guanidinium group |
| Quantified Difference | NPTX-11 lacks the terminal Arg residue; MW difference = ~156.2 Da (corresponding to the arginine moiety minus ornithine substitution). Structure confirmed by total synthesis with HPLC, FAB-MS, and NMR co-identity versus natural NPTX-11. |
| Conditions | Total synthesis via key azide intermediate (1-azido-5-N-Boc-aminopentane) as cadaverine unit; synthetic products matched natural toxins by HPLC, FAB-MS, and NMR [1]. |
Why This Matters
NPTX-11 enables isolation of the C-terminal arginine contribution to receptor binding — a variable that cannot be probed with NPTX-9 alone — making the pair indispensable for polyamine toxin SAR programs.
- [1] Miyashita, M., Sato, H., Yoshikoshi, A., Toki, T., Matsumoto, M., Irie, H., Yanami, T., Kikuchi, Y., Takasaki, C., & Nakajima, T. (1992). Synthetic studies on spider neurotoxins (I): Total synthesis of nephilatoxins (NPTX-9 and NPTX-11), new neurotoxins of Joro spider (Nephila clavata). Tetrahedron Letters, 33(20), 2833–2836. View Source
- [2] Teshima, T., Matsumoto, T., Wakamiya, T., Shiba, T., Nakajima, T., & Kawai, N. (1990). Structure–activity relationship of NSTX-3, spider toxin of Nephila maculata. Tetrahedron, 46(11), 3813–3818. View Source
